molecular formula C13H16N2O3S B5422712 2,3,5,6-tetramethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide

2,3,5,6-tetramethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B5422712
M. Wt: 280.34 g/mol
InChI Key: XZKSVLSVEPVBGY-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C13H16N2O3S and a molecular weight of 280.34 g/mol This compound is characterized by the presence of a benzenesulfonamide group substituted with tetramethyl groups and an oxazole ring

Preparation Methods

The synthesis of 2,3,5,6-tetramethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 3-amino-1,2-oxazole under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,3,5,6-tetramethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

2,3,5,6-tetramethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The oxazole ring may also interact with biological macromolecules, enhancing the compound’s overall activity .

Comparison with Similar Compounds

2,3,5,6-tetramethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide can be compared with other sulfonamide derivatives and oxazole-containing compounds:

The uniqueness of this compound lies in its specific combination of tetramethyl groups, sulfonamide, and oxazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-8-7-9(2)11(4)13(10(8)3)19(16,17)15-12-5-6-18-14-12/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKSVLSVEPVBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=NOC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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